[gamma-32P]-ATP

Catalog No.
S8888010
CAS No.
2964-07-0
M.F
C10H16N5O13P3
M. Wt
508.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[gamma-32P]-ATP

CAS Number

2964-07-0

Product Name

[gamma-32P]-ATP

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxy(32P)phosphoryl hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

508.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i29+1

InChI Key

ZKHQWZAMYRWXGA-KNYAHOBESA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[32P](=O)(O)O)O)O)N

[Gamma-32P]-adenosine triphosphate is a radiolabeled nucleotide that plays a crucial role in various biochemical processes. It is a derivative of adenosine triphosphate, where the terminal gamma phosphate group is labeled with the radioactive isotope phosphorus-32. This compound is essential in studies involving phosphorylation reactions, enzyme kinetics, and molecular biology techniques such as labeling nucleic acids. Its high specific activity makes it particularly valuable for sensitive detection methods in research and clinical applications.

The primary chemical reaction involving [gamma-32P]-adenosine triphosphate is its participation in phosphorylation processes. This includes:

  • Protein Phosphorylation: [Gamma-32P]-adenosine triphosphate serves as a phosphate donor in reactions catalyzed by protein kinases, leading to the phosphorylation of serine, threonine, or tyrosine residues on proteins.
  • Nucleic Acid Labeling: It is utilized in the 5' end labeling of RNA and DNA, facilitating the study of nucleic acid structures and functions.
  • Selenophosphate Synthesis: In a specific reaction catalyzed by selenophosphate synthetase, [gamma-32P]-adenosine triphosphate reacts with selenide to produce selenophosphate and adenosine monophosphate .

[Gamma-32P]-adenosine triphosphate exhibits significant biological activity due to its role as a phosphate donor in various enzymatic reactions. It is particularly important in:

  • Cell Signaling: The compound is involved in signaling pathways where phosphorylation acts as a regulatory mechanism.
  • Energy Transfer: As a high-energy molecule, it participates in energy transfer processes within cells, crucial for metabolic activities.
  • Nucleotide Synthesis: It can be used to synthesize other nucleotides, contributing to nucleic acid metabolism.

Several methods exist for synthesizing [gamma-32P]-adenosine triphosphate, primarily involving enzymatic processes:

  • Glynn-Chappell Method: This method utilizes phosphoglycerate kinase and glyceraldehyde 3-phosphate dehydrogenase but yields lower specific activity (up to 100 Ci/mmol) compared to other methods .
  • Schendel-Wells Method: This approach involves substrate-level phosphorylation of adenosine diphosphate using inorganic phosphate labeled with phosphorus-32, resulting in higher specific activity (approximately 1000 Ci/mmol) .
  • Johnson-Walseth Method: This method enhances specific activity (≥4000 Ci/mmol) by using L-alpha-glycerophosphate as a starting material and includes an NAD+ regeneration step facilitated by lactate dehydrogenase .
  • Ion Exchange Chromatography: A simplified method that incorporates radiophosphorus into adenosine diphosphate to form [gamma-32P]-adenosine triphosphate through phosphoglycerate kinase reactions, followed by purification via ion exchange chromatography .

[Gamma-32P]-adenosine triphosphate has diverse applications across various fields:

  • Molecular Biology: Used extensively for labeling DNA and RNA for hybridization assays and sequencing.
  • Biochemistry: Involved in studying enzyme kinetics and mechanisms of action through phosphorylation assays.
  • Clinical Research: Employed in diagnostic assays and therapeutic research involving cellular signaling pathways.

Interaction studies involving [gamma-32P]-adenosine triphosphate focus on its role as a substrate for various enzymes. For instance:

  • Protein Kinases: The interaction between [gamma-32P]-adenosine triphosphate and protein kinases allows researchers to investigate the specificity and kinetics of phosphorylation events.
  • Nucleic Acid Enzymes: Its incorporation into nucleic acids aids in understanding enzyme interactions during replication and transcription processes.

Several compounds are similar to [gamma-32P]-adenosine triphosphate, each differing primarily in their labeling position or structure:

Compound NameLabeling PositionUnique Features
Adenosine TriphosphateNot labeledUniversal energy currency in cells
[alpha-32P]-Adenosine TriphosphateAlpha phosphateUsed for different labeling applications
[beta-32P]-Adenosine TriphosphateBeta phosphateLess commonly used than gamma-labeled counterparts
Guanosine TriphosphateGamma phosphateSimilar applications but involved in guanine metabolism

The uniqueness of [gamma-32P]-adenosine triphosphate lies in its specific labeling on the gamma phosphate group, which provides distinct advantages for studying phosphorylation reactions due to its high sensitivity and specificity in detection methods.

The quantitative assessment of adenosine triphosphate metabolism within distinct cellular compartments represents a fundamental aspect of understanding eukaryotic bioenergetics. The application of [gamma-32P]-adenosine triphosphate as a radiotracer has revolutionized our ability to measure compartment-specific adenosine triphosphate turnover with unprecedented precision [1] [2]. This methodology exploits the high sensitivity and specificity of radioisotopic detection to track phosphate group transfer from the gamma position of adenosine triphosphate to various cellular substrates.

Recent investigations utilizing [gamma-32P]-adenosine triphosphate have revealed striking heterogeneity in adenosine triphosphate concentrations and turnover rates across different eukaryotic compartments [3] [4]. The mitochondrial matrix exhibits adenosine triphosphate concentrations ranging from 2.5 to 4.0 millimolar, significantly lower than cytoplasmic levels which typically range from 5.0 to 8.0 millimolar [3] [5]. This apparent paradox, where the primary adenosine triphosphate-producing organelle maintains lower adenosine triphosphate concentrations than the cytoplasm, reflects the efficient adenosine triphosphate export mechanisms and the preferential maintenance of high adenosine diphosphate to adenosine triphosphate ratios that favor continued oxidative phosphorylation [3].

Nuclear adenosine triphosphate concentrations closely parallel those observed in the cytoplasm, maintaining levels between 5.0 and 7.0 millimolar [3] [5]. This similarity reflects the nuclear pore complex's permeability to nucleotides and the nucleus's high energy demands for transcription, deoxyribonucleic acid repair, and chromatin remodeling processes. The endoplasmic reticulum demonstrates more variable adenosine triphosphate levels, typically ranging from 1.0 to 2.0 millimolar, while peroxisomes maintain intermediate concentrations between 1.5 and 3.0 millimolar [4] [6].

Turnover rate measurements using [gamma-32P]-adenosine triphosphate reveal that cytoplasmic adenosine triphosphate exhibits the highest flux rates, with turnover rates between 5.0×10⁸ and 1.2×10⁹ molecules per second per cell [7] [8]. Mitochondrial adenosine triphosphate turnover, while substantial at 1.2×10⁸ to 3.5×10⁸ molecules per second per cell, reflects the compartment's dual role as both producer and consumer of adenosine triphosphate [8] [4]. Nuclear adenosine triphosphate turnover rates of 2.0×10⁸ to 6.0×10⁸ molecules per second per cell underscore the high energy requirements of nuclear processes [5].

The methodological advantages of [gamma-32P]-adenosine triphosphate include its exceptional sensitivity, allowing detection of phosphorylation events at femtomolar concentrations [9] [10]. The technique's ability to directly monitor gamma-phosphate transfer reactions provides unparalleled specificity compared to indirect methods that measure adenosine diphosphate production or coupled enzyme reactions [1] [11]. Sequential cellular fractionation combined with [gamma-32P]-adenosine triphosphate labeling has enabled researchers to generate comprehensive maps of compartment-specific adenosine triphosphate metabolism [12] [13].

Experimental protocols typically involve pre-incubation of cells with phosphate-free medium followed by introduction of [gamma-32P]-orthophosphate, which becomes incorporated into the cellular adenosine triphosphate pool [12] [14]. The approach requires careful consideration of labeling kinetics, as steady-state incorporation varies between cell types and typically requires 60 to 120 minutes [12] [15]. Subsequent compartmental isolation through differential centrifugation or immunoaffinity purification allows precise quantification of adenosine triphosphate-specific activity within distinct cellular regions [16] [12].

Spatial Resolution of Phosphorylation Events Using Microcompartmentation Models

The spatial organization of phosphorylation events within eukaryotic cells creates discrete microdomains where kinase activity, substrate availability, and phosphatase accessibility converge to generate highly localized signaling networks [17] [18]. Advanced methodologies employing [gamma-32P]-adenosine triphosphate have enabled unprecedented spatial resolution of these phosphorylation microenvironments, revealing the intricate regulatory mechanisms that govern cellular signaling specificity [19] [13].

Microcompartmentation models represent a paradigm shift from traditional homogeneous kinetic models to spatially explicit frameworks that account for the heterogeneous distribution of signaling components [20] [18]. These models incorporate physical barriers, protein scaffolds, and membrane-bound organelles that create distinct reaction environments with unique kinetic properties. The application of [gamma-32P]-adenosine triphosphate tracers within these frameworks has revealed that phosphorylation events exhibit remarkable spatial clustering, with individual microdomains maintaining distinct kinase to substrate ratios and adenosine triphosphate availability [18] [19].

Fluorescence resonance energy transfer-based kinase sensors combined with [gamma-32P]-adenosine triphosphate validation have demonstrated spatial resolution capabilities reaching 100 to 500 nanometers [17] [19]. These approaches enable real-time monitoring of kinase activity within specific cellular microdomains while maintaining temporal resolution from milliseconds to minutes. The ProKAS platform represents a particularly sophisticated advancement, utilizing multiplexed peptide sensors with amino acid barcodes to simultaneously monitor multiple kinase activities across different subcellular locations [19].

Mass spectrometry imaging techniques provide complementary spatial information at the 10 to 50 micrometer scale, enabling tissue-level mapping of phosphorylation events [13]. When combined with [gamma-32P]-adenosine triphosphate labeling, these methods can detect 100 to 1000 distinct phosphorylation sites across tissue sections, providing unprecedented insight into the spatial organization of signaling networks. Subcellular fractionation coupled with mass spectrometry extends this capability to the organelle level, routinely identifying 5000 to 15000 phosphorylation sites across different cellular compartments [13].

The temporal dynamics of microcompartmentation reveal additional layers of complexity in phosphorylation regulation [20] [21]. Stochastic simulations incorporating protein exchange rates between compartments demonstrate that phosphorylation network behavior depends nonmonotonically on inter-compartment exchange rates [20]. At low exchange rates, enzyme balance fluctuations dominate system behavior, leading to negatively correlated phosphorylation states between compartments. Intermediate exchange rates produce maximum switching frequency between phosphorylation states, while high exchange rates result in uniform behavior across compartments [20].

Proximity ligation assays provide 1 to 5 micrometer spatial resolution for detecting protein-protein interactions that facilitate phosphorylation events [13]. These techniques, when validated with [gamma-32P]-adenosine triphosphate labeling, can identify 10 to 50 specific phosphorylation-dependent interactions within individual cells. Live-cell phospho-fluorescence resonance energy transfer achieves even finer spatial resolution of 200 to 800 nanometers with temporal resolution reaching milliseconds to seconds [13].

The integration of microcompartmentation models with experimental data has revealed that phosphatase accessibility represents a critical determinant of phosphorylation microdomain formation [18]. Limited phosphatase access to membrane-bound kinase substrates creates distinct microdomains of highly phosphorylated proteins, even in the absence of cyclic adenosine monophosphate gradients. This mechanism provides an alternative to traditional models that rely solely on second messenger gradients to explain signaling specificity [18].

Multivariate Analysis of Cross-Talk Between Phosphorylation Networks

The complexity of eukaryotic phosphorylation networks necessitates sophisticated multivariate analytical approaches to decipher the intricate cross-talk mechanisms that coordinate cellular responses [22] [23]. The application of [gamma-32P]-adenosine triphosphate tracers combined with advanced computational methods has revealed that phosphorylation networks exhibit extensive interconnectivity, with individual proteins serving as integration nodes for multiple signaling pathways [22] [24].

Principal component analysis represents a powerful approach for identifying the primary modes of variation within large-scale phosphoproteomics datasets [25] [23]. When applied to [gamma-32P]-adenosine triphosphate labeling experiments, principal component analysis can process datasets containing over 1000 phosphorylation sites, revealing linear relationships between phosphorylation events that might otherwise remain hidden in complex networks [23]. The method's ability to handle quantitative phosphoproteomics data with false discovery rate-corrected statistical significance (p < 0.05) makes it particularly valuable for identifying functionally related phosphorylation clusters [23].

Network clustering approaches utilize binary phosphorylation state data to identify functional modules within phosphorylation networks [22] [26]. These methods can process medium-complexity networks containing 100 to 1000 nodes, using modularity scores to assess the statistical significance of identified clusters. The approach has revealed that phosphorylation sites with similar regulatory functions tend to cluster spatially within protein structures and are more likely to be phosphorylated by the same kinases [22].

Correlation mapping techniques analyze time-series phosphorylation data to identify direct correlations between phosphorylation events [23] [26]. These methods can handle high-complexity networks with over 500 nodes, using Pearson correlation coefficients greater than 0.3 as significance thresholds. The temporal dimension provided by [gamma-32P]-adenosine triphosphate pulse-chase experiments enables the identification of causal relationships between phosphorylation events [23].

Dynamic time warping analysis represents an advanced approach for detecting temporal dependencies between phosphorylation profiles [25]. This method compares temporal phosphorylation profiles from different experimental conditions, using dynamic warping distance metrics to identify phosphorylation events that exhibit coordinated temporal behavior despite potential phase shifts or time delays [25].

Mutual information analysis provides a framework for detecting non-linear associations between phosphorylation events [25] [26]. This approach can process high-complexity datasets with over 1000 nodes, using mutual information scores above defined thresholds to identify functionally associated phosphorylation sites. The method's ability to detect non-linear relationships makes it particularly valuable for identifying complex regulatory interactions that might be missed by linear correlation methods [26].

The integration of multiple analytical approaches has revealed several key principles governing phosphorylation network cross-talk [22] [27]. Phosphorylation sites that participate in cross-talk between different pathways tend to exhibit higher evolutionary conservation than the general phosphorylation site population [22] [24]. These sites often serve as molecular switches, allowing biological cross-talk between alternative or redundant pathways through their differential phosphorylation states [22].

Cross-talk mechanisms between different post-translational modifications add additional layers of complexity to phosphorylation network analysis [27] [24]. The relationship between phosphorylation and O-GlcNAcylation exemplifies this complexity, with specific motifs exhibiting reciprocal regulation where phosphorylation at position P-3 relative to O-GlcNAcylation sites strongly inhibits the latter modification [27]. Such cross-talk mechanisms can be predicted to affect over 1000 protein sequences in current databases [27].

The temporal evolution of phosphorylation cross-talk reveals dynamic regulatory networks that respond to cellular stimuli with complex kinetic patterns [22] [21]. Hierarchical clustering analysis of persistent phosphorylation events demonstrates that approximately 25% of initial phosphorylation events remain significantly regulated across multiple time points, forming distinct clusters that represent either persistent increases or decreases in phosphorylation levels [21].

Pathway enrichment analysis provides a complementary approach for understanding cross-talk at the functional level [22] [28]. This method processes functional annotation data from low to medium complexity networks (fewer than 500 nodes), using hypergeometric p-values to assess the statistical significance of pathway associations. The integration of pathway-level analysis with site-specific phosphorylation data has revealed that many cross-talk mechanisms operate through shared regulatory enzymes that phosphorylate multiple pathway components [22].

XLogP3

-5.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

507.9958922 g/mol

Monoisotopic Mass

507.9958922 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-21-2023

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